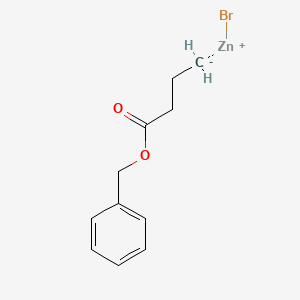
4-BenZyloxy-4-oxobutylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyloxy-4-oxobutylzinc bromide is an organozinc compound with the molecular formula C11H13BrO2Zn. It is commonly used in organic synthesis as a reagent for various chemical transformations. The compound is typically supplied as a 0.50 M solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Benzyloxy-4-oxobutylzinc bromide can be synthesized through the reaction of 4-benzyloxy-4-oxobutyl bromide with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Benzyloxy-4-oxobutyl bromide+Zn→4-Benzyloxy-4-oxobutylzinc bromide
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis method. The process includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyloxy-4-oxobutylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can add to electrophilic centers in carbonyl compounds, forming new carbon-carbon bonds.
Transmetalation: It can participate in transmetalation reactions with transition metals, facilitating cross-coupling reactions.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Carbonyl Compounds: For nucleophilic addition reactions.
Transition Metal Catalysts: For cross-coupling reactions.
Nucleophiles: For substitution reactions.
Typical reaction conditions involve the use of an inert atmosphere, low temperatures, and solvents such as THF .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example:
Nucleophilic Addition: Produces alcohols or ketones.
Transmetalation: Produces coupled organic molecules.
Substitution: Produces substituted organozinc compounds.
Aplicaciones Científicas De Investigación
4-Benzyloxy-4-oxobutylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of advanced materials and polymers.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-benzyloxy-4-oxobutylzinc bromide involves its ability to act as a nucleophile or a transmetalation agent. In nucleophilic addition reactions, the zinc atom coordinates with the electrophilic center, facilitating the addition of the benzyloxy-oxobutyl group. In transmetalation reactions, the zinc atom transfers the organic group to a transition metal catalyst, enabling the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
4-Ethoxy-4-oxobutylzinc bromide: Similar in structure but with an ethoxy group instead of a benzyloxy group.
4-Methoxy-4-oxobutylzinc bromide: Similar in structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
4-Benzyloxy-4-oxobutylzinc bromide is unique due to its benzyloxy group, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules where specific functional group interactions are required .
Propiedades
Fórmula molecular |
C11H13BrO2Zn |
|---|---|
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
benzyl butanoate;bromozinc(1+) |
InChI |
InChI=1S/C11H13O2.BrH.Zn/c1-2-6-11(12)13-9-10-7-4-3-5-8-10;;/h3-5,7-8H,1-2,6,9H2;1H;/q-1;;+2/p-1 |
Clave InChI |
OSGYYTBUKDOADH-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]CCC(=O)OCC1=CC=CC=C1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


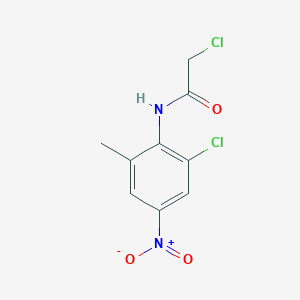
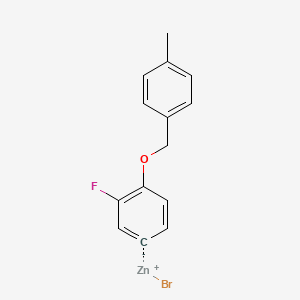
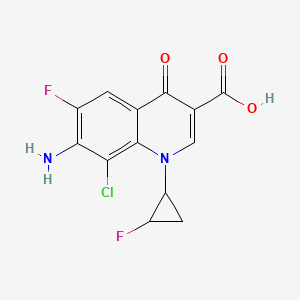
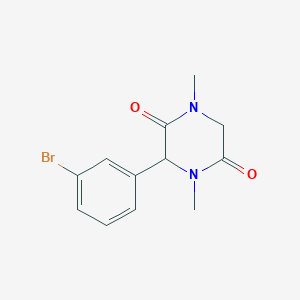
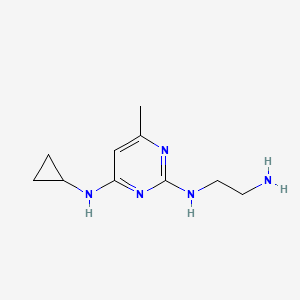
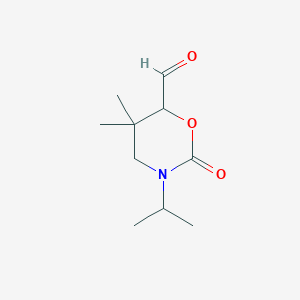
![Ethyl (1S,5R,6S)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14887785.png)
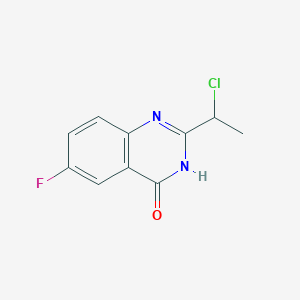
![3-(Naphthalen-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14887807.png)
![tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14887815.png)
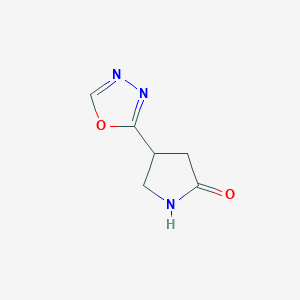
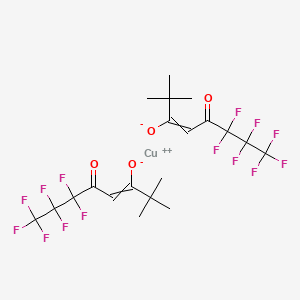
![6-Phenoxy-2-azaspiro[3.3]heptane](/img/structure/B14887839.png)
![8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14887846.png)
